Diethoxymethane
Overview
Description
Mechanism of Action
Target of Action
Diethoxymethane, also known as Ethylal, is a dialkoxymethane that can be synthesized by reacting ethanol and aqueous formaldehyde It’s known that this compound is used in organic synthesis and the pharmaceutical industry , indicating that its targets could be various depending on the specific synthesis or pharmaceutical application.
Mode of Action
It’s known that this compound can be used as a substitute solvent to dichloromethane and toluene in the o-alkylation of different phenols in the presence of phase transfer catalysts (ptcs) . This suggests that this compound may interact with its targets through the process of O-alkylation.
Biochemical Pathways
It’s known that this compound is a carbon-neutral fuel with high cetane number . This suggests that this compound may be involved in energy production pathways, particularly those related to combustion and oxidation.
Result of Action
It’s known that this compound is a carbon-neutral fuel with high cetane number . This suggests that the combustion of this compound could result in the production of energy and the release of carbon dioxide, water, and other combustion products.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound is highly flammable and its combustion can be influenced by the presence of heat, sparks, or flames . Moreover, this compound is soluble in water and various organic solvents , suggesting that its action can be influenced by the solvent environment. Furthermore, this compound is stable under basic conditions but can break down to formaldehyde and ethanol in acidic solutions , indicating that its action can be influenced by the pH of the environment.
Preparation Methods
Diethoxymethane can be synthesized through several methods:
Ethanol and Paraformaldehyde Reaction: This method involves stirring ethanol and paraformaldehyde in a reaction kettle, adding sulfuric acid as a catalyst, and heating to 70-85°C.
Solid Superacid Catalysis: This method uses organic acids as catalysts and involves a kettle reaction followed by rectification to obtain this compound.
Chemical Reactions Analysis
Diethoxymethane undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form formaldehyde and ethanol.
Reduction: It can be reduced to form ethoxymethane.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Hydrogen Migration: The intramolecular hydrogen migration reaction of this compound peroxy radicals is a critical step in its low-temperature oxidation mechanism.
Scientific Research Applications
Diethoxymethane has several scientific research applications:
Chemistry: It is used as a versatile process solvent and reagent in organic synthesis.
Biology: This compound is used in the study of intramolecular hydrogen migration reactions and their kinetics.
Medicine: It is used in the synthesis of various pharmaceutical compounds.
Industry: This compound is used as a solvent in the production of resins, coatings, and adhesives.
Comparison with Similar Compounds
Diethoxymethane is similar to other oxymethylene ethers (OMEs) such as oxymethylene dimethyl ether (OMDMEs). OMEs are currently being investigated as alternative diesel fuels due to their promising fuel properties and low emissions. This compound is unique due to its specific molecular structure and reactivity, making it a valuable compound in various applications .
Similar Compounds
- Oxymethylene dimethyl ether (OMDMEs)
- Oxymethylene dialkyl ethers (OMDAEs)
- Dimethoxymethane
Properties
IUPAC Name |
ethoxymethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-6-5-7-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKFAASOGCDTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Record name | DIETHOXYMETHANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052112 | |
Record name | Diethoxymethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethoxymethane appears as a colorless volatile liquid with an agreeable odor. Less dense than water. Vapors heavier than air. May be narcotic in high concentrations. Used as a solvent and in the manufacture of cosmetics., Liquid | |
Record name | DIETHOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3189 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethane, 1,1'-[methylenebis(oxy)]bis- | |
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CAS No. |
462-95-3 | |
Record name | DIETHOXYMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3189 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diethoxymethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-95-3 | |
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Record name | Diethoxymethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethoxymethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,1'-[methylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diethoxymethane | |
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Record name | Diethoxymethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHOXYMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56IT408V5Y | |
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Retrosynthesis Analysis
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